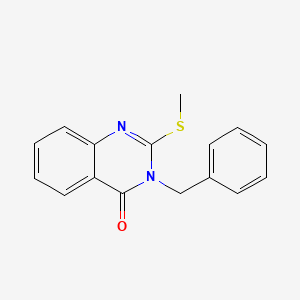

3-Benzyl-2-(methylthio)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2-methylsulfanylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-20-16-17-14-10-6-5-9-13(14)15(19)18(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFJJGABGZVLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Systematic Approaches to 3 Benzyl 2 Methylthio Quinazolin 4 3h One and Analogues

Established Synthetic Routes to 4(3H)-Quinazolinone Core Structures

The 4(3H)-quinazolinone core is a prevalent structural motif in numerous biologically active compounds, and consequently, a variety of synthetic methods for its construction have been developed. ijprajournal.comrsc.org Historically, the synthesis of this heterocyclic system has been achieved through classical condensation procedures. rsc.org A common and long-standing approach involves the use of ortho-substituted anilines, such as 2-aminobenzoic acid (anthranilic acid) or its derivatives like 2-aminobenzamide (B116534) and isatoic anhydride (B1165640), as starting materials. researchgate.netrsc.org

One of the most traditional methods is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. ijprajournal.com A widely adopted and versatile strategy proceeds through a benzoxazinone (B8607429) intermediate. ijprajournal.com In this approach, anthranilic acid is first acylated, for instance with an acyl chloride, and then cyclized, often with a dehydrating agent like acetic anhydride, to form a 2-substituted-3,1-benzoxazin-4-one. ijprajournal.comnih.gov This intermediate can then be reacted with an appropriate amine to yield the desired N-3 substituted quinazolinone. nih.gov This two-step process is highly modular, allowing for the introduction of various substituents at both the 2- and 3-positions of the quinazolinone ring. acs.org

Microwave-assisted organic synthesis has also been employed to accelerate the formation of the quinazolinone core. For instance, a one-pot, two-step microwave-assisted synthesis from anthranilic acids and carboxylic acids or their corresponding acyl chlorides has been described, which proceeds through a non-isolated benzoxazinone intermediate. ijprajournal.com

The following table summarizes key starting materials and general approaches for the synthesis of the 4(3H)-quinazolinone core.

| Starting Material | Reagents/Conditions | Intermediate | Reference |

| Anthranilic Acid | Amides (e.g., Formamide) | Direct Cyclization | researchgate.net |

| Anthranilic Acid | Acyl Chlorides, Acetic Anhydride | Benzoxazinone | ijprajournal.comnih.gov |

| 2-Aminobenzamide | Trimethyl Orthoformate, Acid Catalyst | Direct Cyclization | rsc.org |

| Isatoic Anhydride | Primary Amines, Carbon Source (e.g., DMSO) | Direct Cyclization | researchgate.net |

Specific Synthetic Pathways for the Introduction of the 3-Benzyl Moiety

The introduction of the benzyl (B1604629) group at the N-3 position of the quinazolinone ring is a crucial step in the synthesis of the target compound. This is typically achieved by reacting a suitable quinazolinone precursor with a benzylating agent. A prevalent method involves the use of a 2-substituted-3,1-benzoxazin-4-one intermediate. This intermediate readily reacts with benzylamine, where the nitrogen of the amine displaces the ring oxygen of the benzoxazinone, followed by cyclization to form the N-3 benzylated quinazolinone. nih.gov

In a general three-step synthetic route, an anthranilic acid can be cyclized to a benzoxazinone intermediate, which is then refluxed with a substituted aniline (B41778) or amine, such as benzylamine, in glacial acetic acid to afford the 3-substituted quinazolinone. acs.org This method allows for significant variation in the substituent at the 3-position.

Another approach involves the direct reaction of a pre-formed quinazolinone containing a reactive site with a benzyl halide. For instance, a 2-thioxo-benzo[g]quinazoline derivative can be treated with a substituted benzyl bromide in a suitable solvent like DMF in the presence of a base such as triethylamine (B128534) to introduce the benzyl group at the N-3 position. nih.gov

Strategies for the Incorporation of the 2-(Methylthio) Functionality

The 2-(methylthio) group is a key feature of the target compound. Its incorporation is most commonly accomplished through the S-alkylation of a 2-thioxo-quinazolin-4(3H)-one precursor. This precursor, also known as a 2-mercaptoquinazolinone, serves as a versatile intermediate for introducing various substituents at the 2-position.

The synthesis of the 2-thioxo precursor itself can be achieved by reacting an appropriate anthranilic acid derivative with a thiocarbonyl source. Once the 2-thioxo-quinazolin-4(3H)-one is obtained, the introduction of the methylthio group is a straightforward S-methylation reaction. This is typically carried out by treating the thione with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. researchgate.netresearchgate.net

For example, 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can be dissolved in an alcoholic sodium hydroxide (B78521) solution, and dimethyl sulfate is added dropwise to yield the corresponding 2-methylsulfanyl derivative. researchgate.net The basic conditions deprotonate the thiol tautomer of the 2-thioxo group, forming a thiolate anion which then acts as a nucleophile to attack the methylating agent. Studies on the methylation of quinazolin-4-thione have shown that the reaction can proceed at different atoms (N3, O4, or N1) depending on the alkylating agent, solvent, and temperature. researchgate.net However, for the synthesis of 2-(methylthio) derivatives, conditions favoring S-alkylation are employed.

While less common for the specific introduction of a methylthio group, nucleophilic displacement reactions at the 2-position of a quinazolinone ring bearing a suitable leaving group can also be a viable strategy. For instance, a 2-chloro-quinazolinone could potentially react with sodium thiomethoxide to yield the 2-(methylthio) product. However, the synthesis and subsequent methylation of the 2-thioxo precursor is generally the more direct and widely used method. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols for Quinazolinones

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods, and the synthesis of quinazolinones is no exception. researchgate.net Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. researchgate.nettandfonline.com

Several green techniques have been applied to quinazolinone synthesis, including the use of microwaves and ultrasound to accelerate reactions and reduce energy consumption. tandfonline.com Solvent-free reaction conditions and the use of greener solvents, such as water or deep eutectic solvents (DES), are also being explored. researchgate.netresearchgate.nettandfonline.com For example, a green one-pot synthesis of 2-mercapto-quinazolinones has been performed in deep eutectic solvents. tandfonline.com

An electrochemical, metal- and catalyst-free approach has been developed for the preparation of quinazolinones from alkenes and 2-aminobenzamides. researchgate.net This method is noted for its convenient operation, low cost, and environmental friendliness. researchgate.net Additionally, the use of heterogeneous catalysts, such as acetic acid-functionalized magnetic silica (B1680970) nanoparticles, allows for easy recovery and reuse of the catalyst, further contributing to the sustainability of the process. nih.gov

The following table highlights some green chemistry approaches in quinazolinone synthesis.

| Green Approach | Key Features | Starting Materials | Reference |

| Microwave Synthesis | Rapid, one-pot reaction | Anthranilic acid, amines, orthoester | researchgate.net |

| Deep Eutectic Solvents (DES) | Green, recyclable solvent | 2-Methyl-3-substituted-quinazolin-4(3H)-one synthesis | researchgate.nettandfonline.com |

| Electrochemical Synthesis | Metal- and catalyst-free | Alkenes, 2-aminobenzamides | researchgate.net |

| Heterogeneous Catalysis | Recyclable magnetic catalyst, reaction in water | Diaminoglyoxime, anthranilic acid | nih.gov |

Catalytic Methods in Quinazolinone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. A wide array of catalytic systems, including both transition metals and organocatalysts, have been successfully employed in the synthesis of quinazolinones. rsc.orgfrontiersin.org

Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, aligning with the principles of green chemistry by avoiding the use of potentially toxic and expensive metals. frontiersin.org Various small organic molecules, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and p-toluenesulfonic acid (p-TSA), have been used to catalyze the synthesis of quinazolinones under mild conditions. frontiersin.org For example, a DABCO-catalyzed oxidative cyclization of 2-fluorobenzaldehyde (B47322) and 2-aminopyridines has been developed. frontiersin.org Similarly, trifluoroacetic acid (TFA) has been used as a catalyst for the oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines. frontiersin.org

Multicomponent Reactions for Novel 3-Benzyl-2-(methylthio)quinazolin-4(3H)-one Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules. While a direct three-component synthesis leading to this compound is not extensively documented, a highly efficient and conceptually related approach involves a one-pot, two-step sequence that functions as a pseudo-multicomponent reaction. This typically involves the initial formation of a 3-benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate, followed by in-situ S-alkylation to yield the desired product.

A prevalent and effective three-component strategy for the synthesis of the quinazolinone core involves the reaction of isatoic anhydride, a primary amine, and a third component that delivers the carbon atom at the 2-position. For the synthesis of derivatives analogous to this compound, this third component is often carbon disulfide (CS₂).

The reaction mechanism commences with the nucleophilic attack of the primary amine, such as benzylamine, on isatoic anhydride, leading to the opening of the anhydride ring to form an intermediate 2-aminobenzamide derivative. This is accompanied by the release of carbon dioxide. Subsequently, the in-situ generated 2-aminobenzamide reacts with carbon disulfide. The amino group of the benzamide (B126) derivative attacks the electrophilic carbon of carbon disulfide, and following an intramolecular cyclization and dehydration, the 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is formed.

To arrive at the final this compound, a methylating agent is introduced into the reaction mixture. The thione intermediate, existing in tautomeric equilibrium with the thiol form, is readily S-methylated by reagents such as methyl iodide or dimethyl sulfate. This sequence, performed in a single reaction vessel, provides a streamlined route to the target molecule and its derivatives.

The versatility of this approach allows for the generation of a wide array of analogs by varying the starting materials. Different primary amines can be employed to introduce diverse substituents at the N-3 position, while a range of alkylating agents can be used in the second step to generate various 2-(alkylthio) derivatives. The reaction conditions are typically mild, and the procedure is often characterized by high yields and straightforward purification.

Below are tables detailing research findings for the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones via a three-component reaction, which are the direct precursors to the S-alkylated final products.

Table 1: Three-Component Synthesis of 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives

| Entry | Isatoic Anhydride Derivative | Amine | Third Component | Solvent | Catalyst/Conditions | Product | Yield (%) |

| 1 | Isatoic Anhydride | Benzylamine | Carbon Disulfide | Ethanol (B145695) | Reflux | 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | High |

| 2 | Isatoic Anhydride | Aniline | Carbon Disulfide | Pyridine | Stirring, rt | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 85 |

| 3 | Isatoic Anhydride | Cyclohexylamine | Carbon Disulfide | DMF | 100 °C | 3-Cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Good |

| 4 | 5-Nitroisatoic Anhydride | Benzylamine | Carbon Disulfide | Ethanol/Pyridine | Reflux | 3-Benzyl-6-nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 78 |

Following the formation of the 2-thioxo intermediate, the subsequent S-alkylation is typically rapid and high-yielding.

Table 2: One-Pot S-Alkylation of 3-Substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

| Entry | 2-Thioxo-quinazolinone Precursor | Alkylating Agent | Base | Solvent | Product |

| 1 | 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Methyl Iodide | K₂CO₃ | Acetone | This compound |

| 2 | 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Ethyl Bromide | NaH | DMF | 3-Phenyl-2-(ethylthio)quinazolin-4(3H)-one |

| 3 | 3-Cyclohexyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Propyl Iodide | Et₃N | Acetonitrile | 3-Cyclohexyl-2-(propylthio)quinazolin-4(3H)-one |

| 4 | 3-Benzyl-6-nitro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Methyl Iodide | K₂CO₃ | DMF | 3-Benzyl-6-nitro-2-(methylthio)quinazolin-4(3H)-one |

This multicomponent, or pseudo-multicomponent, approach provides a powerful and flexible tool for the synthesis of novel this compound derivatives, facilitating the exploration of their chemical and biological properties. The operational simplicity and efficiency of these reactions make them highly attractive for the construction of compound libraries for drug discovery and development.

Chemical Reactivity and Derivatization Strategies of 3 Benzyl 2 Methylthio Quinazolin 4 3h One

Reactions Involving the Methylthio Group at Position 2

The methylthio (-SCH₃) group at the C-2 position is an excellent leaving group, making it a focal point for the chemical transformation of the quinazolinone core. This reactivity is primarily exploited through nucleophilic substitution and oxidation reactions.

The carbon atom at the 2-position of the quinazolinone ring is electrophilic and is readily attacked by nucleophiles. This results in the displacement of the methylthio group, a process often facilitated by the formation of the stable methanethiolate (B1210775) anion. A variety of nucleophiles, including amines, hydrazines, and hydroxyl groups, can be employed to generate novel 2-substituted quinazolinones.

For instance, the reaction with primary or secondary amines leads to the formation of 2-aminoquinazolinone derivatives. A particularly important transformation is the reaction with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds by heating the 2-(methylthio)quinazolinone with hydrazine hydrate in a suitable solvent like ethanol (B145695) or isopropanol. The resulting 3-benzyl-2-hydrazinylquinazolin-4(3H)-one is a key intermediate for the synthesis of fused heterocyclic systems. sapub.org

| Nucleophile | Reagent | Product |

| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | 3-Benzyl-2-hydrazinylquinazolin-4(3H)-one |

| Amines | R-NH₂ or R₂NH | 3-Benzyl-2-(amino)quinazolin-4(3H)-one |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 3-Benzylquinazoline-2,4(1H,3H)-dione |

The sulfur atom of the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents can convert the thioether into a sulfoxide (B87167), while stronger oxidation can yield the corresponding sulfone. These reactions increase the polarity of the molecule and can modulate its biological activity. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry of m-CPBA can be controlled to selectively produce either the sulfoxide (one equivalent) or the sulfone (two or more equivalents). nih.govchemrxiv.org The resulting methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are also effective leaving groups, often displaying enhanced reactivity towards nucleophiles compared to the original methylthio group.

| Oxidizing Agent | Equivalents | Product |

| m-CPBA | 1 | 3-Benzyl-2-(methylsulfinyl)quinazolin-4(3H)-one |

| m-CPBA | ≥2 | 3-Benzyl-2-(methylsulfonyl)quinazolin-4(3H)-one |

Modifications and Substitutions on the 3-Benzyl Moiety

The benzyl (B1604629) group at the N-3 position provides another handle for structural modification, primarily through electrophilic aromatic substitution on its phenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can potentially be employed to introduce functional groups onto the benzyl ring.

For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho-, meta-, and para-nitrobenzyl isomers, with the para-substituted product often being the major isomer due to steric hindrance. The reactivity and regioselectivity of these substitutions can be influenced by the electronic nature of the quinazolinone system. However, specific literature detailing these modifications directly on 3-Benzyl-2-(methylthio)quinazolin-4(3H)-one is sparse, and such reactions would need to be empirically optimized to account for the directing effects of the parent molecule.

Functionalization at Other Positions of the Quinazolinone Ring System (e.g., C-6, C-7)

The fused benzene (B151609) ring of the quinazolinone core can undergo electrophilic substitution, allowing for functionalization at the C-6 and C-7 positions. Structure-activity relationship studies on similar quinazolinone scaffolds have shown that substitution at these positions is generally well-tolerated and can significantly influence biological activity. nih.govnih.gov

Nitration of the 4(3H)-quinazolinone ring system typically occurs at the C-6 position. nih.gov This reaction is usually carried out using standard nitrating agents. Halogenation, such as chlorination or bromination, can also be achieved at these positions, providing intermediates that can be used for further derivatization through cross-coupling reactions. The introduction of substituents at C-6 and C-7 has been a key strategy in the development of quinazoline-based kinase inhibitors. nih.gov

| Reaction | Reagents | Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | C-6 |

| Halogenation | Cl₂, Br₂, etc. | C-6, C-7 |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of functional groups on the quinazolinone core allows for intramolecular cyclization reactions, leading to the formation of more complex, fused polycyclic heterocyclic systems. These reactions are invaluable for expanding the structural diversity of quinazolinone derivatives.

A prominent example of such a cyclization is the synthesis of triazolo[4,3-a]quinazolinones. This is typically achieved from the 3-benzyl-2-hydrazinylquinazolin-4(3H)-one intermediate, which is synthesized via nucleophilic substitution of the methylthio group as described in section 3.1.1.

The 2-hydrazinyl intermediate can be cyclized by reacting it with a one-carbon synthon. For example, heating the intermediate with formic acid leads to the formation of a triazolo ring fused to the quinazolinone core. Similarly, reaction with other reagents like triethyl orthoformate or carbon disulfide can be used to introduce different substituents on the triazole ring. frontiersin.org This synthetic strategy provides a reliable route to a class of compounds known for a wide range of biological activities. researchgate.netresearchgate.netorganic-chemistry.org

Synthesis of Thiadiazoloquinazolines

The synthesis of thiadiazoloquinazolines from this compound is a testament to the utility of this compound as a building block for complex heterocyclic architectures. A key transformation in this synthetic route involves the conversion of the 2-methylthio group into a more reactive hydrazino functionality. This is typically achieved by reacting this compound with hydrazine hydrate. The resulting 3-benzyl-2-hydrazino-3H-quinazolin-4-one serves as a crucial intermediate for the subsequent cyclization to form the thiadiazole ring.

The formation of the thiadiazole ring can be accomplished through the reaction of the 2-hydrazino intermediate with a suitable one-carbon synthon, often in the presence of a dehydrating agent or under conditions that promote cyclocondensation. A common and effective reagent for this purpose is thiosemicarbazide (B42300). The reaction likely proceeds through the formation of a thiosemicarbazide derivative at the 2-position, which then undergoes intramolecular cyclization with the elimination of a small molecule, such as water or ammonia, to yield the fused thiadiazoloquinazoline ring system.

A plausible synthetic pathway involves the reaction of 3-benzyl-2-hydrazino-3H-quinazolin-4-one with carbon disulfide in a basic medium, followed by treatment with an appropriate electrophile or an oxidative cyclization step. This approach leverages the nucleophilicity of the hydrazino group to attack the carbon disulfide, leading to the formation of a dithiocarbazate intermediate, which is primed for cyclization into a 1,3,4-thiadiazole (B1197879) ring.

The general reaction scheme for the synthesis of thiadiazoloquinazolines from this compound is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Hydrazine hydrate | 3-Benzyl-2-hydrazino-3H-quinazolin-4-one |

| 2 | 3-Benzyl-2-hydrazino-3H-quinazolin-4-one | Thiosemicarbazide or Carbon disulfide | Thiadiazolo[2,3-b]quinazolinone derivative |

Detailed research has demonstrated the feasibility of analogous transformations. For instance, various 2-substituted quinazolin-4(3H)-one derivatives have been successfully converted into fused thiadiazole-containing heterocycles, highlighting the robustness of this synthetic strategy.

Derivatization to Imidazoquinazolines

The derivatization of this compound to imidazoquinazolines represents another significant avenue for expanding the chemical diversity of this scaffold. The core principle of this transformation relies on the displacement of the methylthio group by a binucleophilic reagent that can subsequently form the imidazole (B134444) ring.

A key strategy for the synthesis of imidazo[2,1-b]quinazolinones involves the reaction of 2-substituted quinazolinones with reagents containing both an amino and a hydroxyl or another amino group. In the context of this compound, a suitable reagent would be 2-aminoethanol. The reaction is predicated on the nucleophilic attack of the amino group of 2-aminoethanol on the electrophilic C2-carbon of the quinazolinone, leading to the displacement of the methylthio group. This is followed by an intramolecular cyclization, where the hydroxyl group attacks a suitable electrophilic center, or a dehydration reaction to form the fused imidazole ring.

The reaction mechanism likely proceeds through an initial nucleophilic substitution, followed by a cyclocondensation reaction. The benzyl group at the 3-position remains intact throughout this transformation, underscoring the selectivity of the reaction for the 2-position.

The general reaction for the derivatization to imidazoquinazolines can be summarized as follows:

| Reactant | Reagent | Product |

| This compound | 2-Aminoethanol | Imidazo[2,1-b]quinazolinone derivative |

Studies on related systems, such as the reaction of 3-amino-2-ethoxyquinazolin-4(3H)-one with 2-aminoethanol, have demonstrated the successful formation of the corresponding imidazoquinazoline derivatives. This precedent strongly supports the viability of a similar approach starting from the 2-methylthio analogue.

Exploration of Reaction Mechanisms and Reaction Selectivity

The derivatization strategies for this compound are governed by fundamental principles of reaction mechanisms and selectivity. The key to understanding the reactivity of this compound lies in the electronic nature of the quinazolinone ring system and the properties of the methylthio group.

The C2-carbon of the quinazolinone ring is electron-deficient due to the electron-withdrawing effects of the adjacent carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring. This electrophilicity is further enhanced by the presence of the methylthio group, which is a reasonably good leaving group. Consequently, the C2-position is highly susceptible to nucleophilic attack.

The reactions discussed in the preceding sections, namely the synthesis of thiadiazoloquinazolines and imidazoquinazolines, are prime examples of nucleophilic substitution reactions at the C2-position. The selectivity of these reactions is dictated by the nature of the nucleophile employed.

In the synthesis of thiadiazoloquinazolines, the initial step is the displacement of the methylthio group by hydrazine. This is a classic nucleophilic substitution where the highly nucleophilic hydrazine attacks the electrophilic C2-carbon. The subsequent cyclization to form the thiadiazole ring is an intramolecular reaction driven by the proximity of the reactive functional groups.

Similarly, in the derivatization to imidazoquinazolines, the amino group of 2-aminoethanol acts as the primary nucleophile, attacking the C2-carbon and displacing the methylthio group. The subsequent intramolecular cyclization is a regioselective process, favoring the formation of the five-membered imidazole ring.

The selectivity of these reactions is also influenced by the reaction conditions, such as the choice of solvent, temperature, and the presence of catalysts. For instance, basic conditions can enhance the nucleophilicity of the attacking species, while acidic conditions might be required to facilitate the dehydration step in the cyclization process.

Pre Clinical Biological Evaluation of 3 Benzyl 2 Methylthio Quinazolin 4 3h One Analogues

Anticancer and Antitumor Activities

Analogues of 3-benzyl-4(3H)-quinazolinone have been the subject of extensive research to evaluate their potential as anticancer agents. tandfonline.comnih.gov These studies have demonstrated that modifications to the quinazoline (B50416) core can lead to compounds with significant cytotoxic effects against various cancer cell lines. researchgate.net

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines (e.g., HepG2, MCF-7, MDA-MB-231)

A variety of novel 3-benzyl-substituted-4(3H)-quinazolinone analogues have demonstrated considerable in vitro cytotoxicity against multiple human cancer cell lines. tandfonline.comnih.gov For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened against human breast cancer (MCF-7), cervical cancer (HeLa), liver cancer (HepG2), and colon cancer (HCT-8) cell lines. researchgate.net Within this series, compounds featuring allyl and/or benzyl (B1604629) groups at the 2 and 3 positions of the quinazoline nucleus showed the most promising cytotoxic results, with the MCF-7 cell line being particularly sensitive. researchgate.net

In another study, newly synthesized quinazoline derivatives were evaluated against HeLa and MDA-MB-231 cancer cell lines. nih.gov The results indicated that all tested compounds exhibited significant in vitro cytotoxicity against both cell lines when compared to the standard drug gefitinib. nih.gov Specifically, compounds designated as 21, 22, and 23 were found to be more potent than gefitinib, with IC50 values ranging from 1.85 to 2.81 μM. nih.gov

Further research highlighted analogues that showed broad-spectrum antitumor activity, proving to be 1.5 to 3.0 times more potent than the positive control 5-Fluorouracil (5-FU). nih.gov The table below summarizes the cytotoxic activity of selected 3-benzyl-4(3H)-quinazolinone analogues against various cancer cell lines.

| Compound Name | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference Compound | Reference Activity (IC50/GI50 in µM) |

|---|---|---|---|---|

| 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | Various (Mean) | 7.24 | 5-FU | 22.60 |

| 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide | Various (Mean) | 10.47 | 5-FU | 22.60 |

| 3-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)-propanamide | Various (Mean) | 14.12 | 5-FU | 22.60 |

| Compound 21 (a quinazoline derivative) | HeLa, MDA-MB231 | 1.85 - 2.81 | Gefitinib | 4.3 - 28.3 |

| Compound 22 (a quinazoline derivative) | HeLa, MDA-MB231 | 1.85 - 2.81 | Gefitinib | 4.3 - 28.3 |

| Compound 23 (a quinazoline derivative) | HeLa, MDA-MB231 | 1.85 - 2.81 | Gefitinib | 4.3 - 28.3 |

Mechanism of Action Studies (e.g., apoptosis induction, cell cycle arrest)

The anticancer effects of these quinazolinone analogues are attributed to several mechanisms of action, primarily the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov Molecular docking studies have provided insight into these mechanisms, suggesting that certain analogues can inhibit key enzymes involved in cancer cell proliferation. tandfonline.comnih.gov

For example, specific acetamide (B32628) derivatives of 3-benzyl-quinazolinone were shown to fit into the ATP binding site of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), exhibiting a binding mode similar to that of the known inhibitor erlotinib. nih.gov Other analogues were found to inhibit B-RAF kinase, a protein over-expressed in many melanomas, by docking into its ATP binding site. nih.gov The inhibition of these kinases disrupts signal transduction pathways that are critical for cell proliferation and survival, ultimately leading to cell death. nih.gov

Apoptosis, or programmed cell death, is a key outcome of the activity of these compounds. mdpi.com The process is regulated by cysteine proteases known as caspases and members of the Bcl-2 protein family. mdpi.com Research on related compounds has shown that they can induce apoptosis by generating reactive oxygen species (ROS), which in turn activate signaling pathways like the MAPK pathway. nih.gov This leads to the cleavage of hallmark apoptotic proteins such as PARP and caspase-3, confirming the induction of apoptosis. nih.gov Furthermore, these compounds can cause cell cycle arrest, often in the G2/M phase, by downregulating the expression of key cell cycle-regulating proteins like Cyclin B1 and CDK1/CDC2. mdpi.comnih.gov

In Vivo Antitumor Efficacy in Animal Models (e.g., xenograft models)

The in vivo antitumor potential of these compounds has been explored using animal models. In one study, a specific analogue, 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, was radiolabeled with Iodine-125 to investigate its biodistribution in tumor-bearing mice. nih.govnih.gov The results from this in vivo study demonstrated that the compound has an affinity for tumor cells, with a tumor uptake of 6.95% of the injected dose. nih.govnih.gov The stability of the radiolabeled compound was confirmed both in vitro and in vivo, providing a basis for the development of these molecules as potential radiopharmaceuticals for targeting tumor cells. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, quinazolin-4(3H)-one derivatives have been recognized for their promising antimicrobial activities. nih.gov This includes efficacy against a range of bacteria and fungi, positioning them as a versatile scaffold for the development of new antimicrobial agents. researchgate.net

Antibacterial Spectrum and Potency (e.g., against Gram-positive, Gram-negative bacteria, MRSA)

Derivatives of the quinazolinone scaffold have demonstrated broad-spectrum antibacterial activity. Studies on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed that many of the tested compounds possess strong activity against both Gram-positive bacteria (such as Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli). researchgate.net

Of particular note is the activity of these compounds against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov MRSA represents a significant threat to public health due to its resistance to nearly all β-lactam antibiotics. nih.gov Certain novel thiazolylketenyl quinazolinones have shown excellent inhibition against MRSA. nih.gov One compound, TQ 4, exhibited a minimum inhibitory concentration (MIC) of 0.5 μg/mL against MRSA, making it eight times more effective than the reference drug norfloxacin. nih.gov Other studies have identified N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as potent inhibitors of DNA gyrase subunit B (GyrB), a promising target for antibiotics effective against MRSA. nih.gov

The table below presents the antibacterial activity of selected quinazolinone analogues.

| Compound/Analogue Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference Compound | Reference Activity (MIC in µg/mL) |

|---|---|---|---|---|

| Thiazolylketenyl quinazolinone (TQ 4) | MRSA | 0.5 | Norfloxacin | 4.0 |

| Thiazolylketenyl quinazolinone (TQ 4) | Escherichia coli 25922 | 0.5 | Norfloxacin | 2.0 |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | MRSA | 4 - 8 | Vancomycin | 0.5 - 1.0 |

| Piperazine-fused quinazoline derivative | MRSA CCARM 3505 | 1.0 | Not Specified | Not Specified |

Antifungal Efficacy

The antifungal potential of quinazolinone derivatives has also been well-documented. nih.gov Various analogues have been tested against a range of human pathogenic fungi. For example, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against ten different fungal strains, including Aspergillus fumigatus, Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes, with several compounds showing strong activity. researchgate.net

In another study focusing on 3-alkylquinazolin-4-one derivatives, several compounds displayed notable antifungal activity against plant pathogenic fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae at a concentration of 50 μg/mL. nih.gov Specifically, 6-bromo-3-propylquinazolin-4-one (B7488161) was identified as having good antifungal activity. nih.gov Similarly, new quinazolin-4(3H)-one derivatives incorporating pyrazole (B372694) scaffolds showed significant activity against yeast strains like C. tropicals and C. albicans, as well as fungal strains like M. phaseolina and A. niger. mdpi.com

Mechanisms of Antimicrobial Action

The antimicrobial activity of quinazolinone derivatives, including analogues of 3-benzyl-2-(methylthio)quinazolin-4(3H)-one, is a subject of ongoing research. While the precise mechanisms for this specific compound are not extensively detailed in the available literature, studies on related quinazolinone structures suggest several potential pathways for their antimicrobial effects. A series of 1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides were synthesized and screened for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. researchgate.net Among the synthesized compounds, some emerged as particularly active. researchgate.net

The structural features of these molecules, particularly the quinazolinone core, are thought to be crucial for their biological activity. The investigation of various substituted quinazolin-4(3H)-one derivatives has revealed that the nature and position of substituents on the quinazolinone ring significantly influence their antimicrobial potency. For instance, certain substitutions can enhance the compound's ability to interfere with essential cellular processes in microorganisms. Some studies have focused on the synthesis of new quinazolin-4(3H)-one derivatives and their evaluation as antimicrobial agents targeting DNA gyrase. mdpi.com Other research has explored the antimicrobial potential of 3-((4-(phenyl)thiazol-2-yl)amino)-2-methylquinazolin-4(3H)-one derivatives, with some showing favorable activity. researchgate.net The antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs has also been investigated, with one compound emerging as a potent antibacterial and antifungal agent. nih.gov

Enzyme Inhibition Profiles

Analogues of this compound have been investigated for their ability to inhibit a variety of enzymes, highlighting the therapeutic potential of the quinazolinone scaffold.

The quinazolinone scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors. mdpi.com Various derivatives have demonstrated potent inhibitory activity against several key tyrosine kinases implicated in cancer progression.

EGFR and HER2 Inhibition:

A number of novel quinazoline derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Some of these compounds have shown significant inhibitory activities against both EGFR and HER2 tyrosine kinases, with several exhibiting nanomolar IC50 values. nih.gov The overexpression of EGFR and HER2 is a known factor in various cancers, making dual inhibitors particularly valuable. nih.gov In the quest for enhanced selectivity, isoquinoline-tethered quinazoline derivatives have been developed, demonstrating improved inhibition of HER2 over EGFR. nih.govrsc.org Certain aryl 2-imino-1,2-dihydropyridine derivatives based on the anilinoquinazoline (B1252766) scaffold have also displayed potent inhibitory activity against both EGFR and HER2. tandfonline.com Furthermore, a series of novel 3-methyl-quinazolinone derivatives have been evaluated for their antitumor activity via EGFR inhibition, with some compounds showing high potency. tandfonline.com

VEGFR2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.govnih.gov Quinazoline derivatives have been explored as VEGFR2 inhibitors. nih.gov One study reported a 2,4-disubstituted quinazoline derivative, compound 11d, as a potent inhibitor of VEGFR2 with an IC50 of 5.49 μM. nih.gov This compound was found to significantly downregulate VEGF, VEGFR2, and the downstream Akt/mTOR/p70s6k signaling pathway. nih.gov The quinazoline nucleus is recognized as a versatile scaffold for developing VEGFR2 inhibitors. nih.gov

B-RAF Kinase Inhibition:

While the quinazoline scaffold is prominent in tyrosine kinase inhibition, specific data on this compound analogues as B-RAF kinase inhibitors is limited in the provided search results. However, broader research on 4-anilinoquinazolines has identified compounds with selective inhibitory activity against B-Raf and its V600E mutant. dntb.gov.ua One study performed molecular docking of a 3-benzyl-substituted-4(3H)-quinazolinone analogue into the ATP binding site of B-RAF kinase, suggesting its potential to inhibit melanoma cell growth through this mechanism. tandfonline.com

| Compound Class | Target Kinase(s) | Key Findings | Reference(s) |

| Isoquinoline-tethered quinazoline derivatives | HER2, EGFR | Enhanced selectivity for HER2 over EGFR. | nih.govrsc.org |

| Novel quinazoline derivatives | EGFR, HER2 | Dual inhibitors with nanomolar IC50 values. | nih.gov |

| Aryl 2-imino-1,2-dihydropyridine derivatives | EGFR, HER2 | Potent inhibitory activity on both kinases. | tandfonline.com |

| 3-methyl-quinazolinone derivatives | EGFR | High antitumor activities. | tandfonline.com |

| 2,4-disubstituted quinazoline derivative (11d) | VEGFR2 | Potent inhibition with an IC50 of 5.49 μM. | nih.gov |

| 4-anilinoquinazolines | B-Raf, B-RafV600E | Selective inhibitory activity. | dntb.gov.ua |

| N-benzyl substituted quinazolin-4(3H)-ones | CDK2, HER2, EGFR, VEGFR2 | Good to excellent inhibitory activity against multiple kinases. | nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acid precursors and is a well-established target for anticancer and antimicrobial agents. nih.govrjpbr.com Several 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been identified as potent DHFR inhibitors. cncb.ac.cn A study on new 4(3H)-quinazolinone analogs designed to mimic the structure of methotrexate, a known DHFR inhibitor, identified compounds with potent DHFR inhibitory activity. nih.gov Specifically, compounds 28, 30, and 31 in that study showed IC50 values of 0.5, 0.4, and 0.4 microM, respectively. nih.gov Another study on 2-heteroarylthio-6-substituted-quinazolin-4-one analogues reported good IC50 values on a panel of cancer cell lines, with one 2-pyridinylthio-6-substituted-quinazolin-4-one derivative showing particular promise. nih.gov

| Compound/Analog Class | DHFR IC50 | Key Findings | Reference(s) |

| 4(3H)-quinazolinone analog (Compound 28) | 0.5 μM | Potent DHFR inhibitor. | nih.gov |

| 4(3H)-quinazolinone analog (Compound 30) | 0.4 μM | Potent DHFR inhibitor. | nih.gov |

| 4(3H)-quinazolinone analog (Compound 31) | 0.4 μM | Combined antitumor potency with potent DHFR inhibition. | nih.gov |

| 2-heteroarylthio-6-substituted-quinazolin-4-one analogues | 0.3 to 1.0 μM | Good activity on a panel of cancer cell lines. | nih.gov |

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Quinazolinone derivatives have been investigated as inhibitors of various CA isoforms. One study reported on 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)acetamide derivatives as potent inhibitors of α-CA. nih.gov Another series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides showed efficient inhibition of human CA (hCA) isoforms I, II, IX, and XII, with inhibition constants in the nanomolar range for hCA I. researchgate.net Furthermore, a series of 4-anilinoquinazoline-based benzenesulfonamides were found to be nanomolar inhibitors of CA isoforms I, II, IX, and XII. nih.gov

| Compound Class | Target CA Isoform(s) | Inhibition Constants (Ki) | Reference(s) |

| 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides | hCA I | 57.8–740.2 nM | researchgate.net |

| 4-anilinoquinazoline-based benzenesulfonamides | hCA II | As low as 2.4 nM | nih.gov |

| 4-anilinoquinazoline-based benzenesulfonamides | hCA XII | As low as 30.5 nM | nih.gov |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. researchgate.net A study on two series of 3-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-benzylpiperidin-4-yl)quinazolin-4-amines found that the latter significantly inhibited AChE activity. nih.gov Two compounds from this series were particularly potent, with a relative AChE inhibition percentage of 87% compared to the standard drug donepezil. nih.gov

The versatility of the quinazolinone scaffold extends to the inhibition of other enzymes involved in cell cycle regulation and DNA repair.

CDK2 Inhibition:

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. A series of N-benzyl substituted quinazolin-4(3H)-ones were studied for their inhibitory activities against several tyrosine protein kinases, including CDK2. nih.govnih.gov Compounds 2i and 3i from this series exhibited strong enzyme inhibitory activity against CDK2 with IC50 values of 0.173 ± 0.012 and 0.177 ± 0.032 µM, respectively, which were comparable to the standard imatinib. nih.gov

PARP-1 Inhibition:

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair, and its inhibition is a promising strategy in cancer therapy. eurekaselect.com In silico studies have indicated that quinazolinone derivatives have a good affinity for the active site of PARP-1. eurekaselect.com An eco-friendly synthesis of a new series of quinazolinone-based derivatives as potential PARP-1 inhibitors was reported, with one compound showing an IC50 of 30.38 nM, comparable to the reference drug Olaparib. rsc.org

USP7 Inhibition:

Information regarding the inhibition of Ubiquitin-specific-processing protease 7 (USP7) by this compound analogues was not found in the provided search results.

| Compound Class | Target Enzyme | IC50/Key Findings | Reference(s) |

| N-benzyl substituted quinazolin-4(3H)-one (2i) | CDK2 | 0.173 ± 0.012 µM | nih.gov |

| N-benzyl substituted quinazolin-4(3H)-one (3i) | CDK2 | 0.177 ± 0.032 µM | nih.gov |

| Quinazolinone-based derivative (12c) | PARP-1 | 30.38 nM | rsc.org |

Anti-inflammatory and Analgesic Activities

Analogues of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents. These properties have been investigated through a variety of in vitro and in vivo models, revealing mechanisms of action and efficacy comparable to established drugs.

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A study focusing on 2,3-disubstituted 4(3H)-quinazolinone derivatives provided significant insights into their COX-1/COX-2 inhibitory activities. nih.gov Several compounds from this series demonstrated potent and selective inhibition of the COX-2 enzyme, an important target for anti-inflammatory drugs with a potentially better safety profile than non-selective COX inhibitors. nih.gov

Notably, compounds 5 , 8 , and 13 from the synthesized series showed effective COX-2 inhibitory activity, with IC50 values ranging from 0.70 to 0.80 μM. nih.gov Their selectivity for COX-2 over COX-1 was also significant, with selectivity indices (SI) greater than 125. nih.gov This level of selective inhibition is a promising characteristic for the development of anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

| Compound | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| 5 | 0.70-0.80 | >125 |

| 8 | 0.70-0.80 | >125-142 |

| 13 | 0.70-0.80 | >125-142 |

The analgesic potential of these quinazolinone analogues has been confirmed in various in vivo animal models, which are crucial for assessing the systemic efficacy of new compounds. The acetic acid-induced writhing test and the tail immersion test are commonly used models to evaluate peripheral and central analgesic activities, respectively. nih.govplos.org

In a study evaluating a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones, several compounds exhibited potent analgesic properties. nih.gov The effective dose (ED50) values for these compounds were found to be comparable to, and in some cases better than, standard drugs like diclofenac (B195802) sodium and celecoxib. nih.gov This indicates a strong potential for these analogues to be developed into effective pain management therapies.

| Compound | Analgesic Activity ED50 (mg/kg) | Reference Drug ED50 (mg/kg) |

|---|---|---|

| 1 | 50.3-112.1 | Diclofenac Sodium: 100.4 Celecoxib: 71.6 |

| 4 | 12.3-111.3 | |

| 5 | 12.3-111.3 | |

| 6 | 12.3-111.3 |

Other Relevant Biological Activities

Beyond their anti-inflammatory and analgesic effects, analogues of this compound have been explored for other significant biological activities, demonstrating the versatility of this chemical scaffold.

Quinazolinone derivatives have been investigated for their potential to lower blood pressure. In vivo studies, often utilizing spontaneously hypertensive rats (SHR), are the standard for evaluating new antihypertensive agents. nih.gov Research has shown that certain substituted quinazolin-4(3H)-one derivatives can produce a hypotensive effect and bradycardia (a slowing of the heart rate). nih.gov

In one study, seven out of eighteen synthesized compounds demonstrated a more significant antihypertensive effect than the reference drug Prazosin (B1663645), which acts by blocking α1-adrenergic receptors. nih.gov Another series of quinazoline derivatives were found to be as potent as prazosin in anesthetized rats, and at higher doses, two of these compounds were even more effective than prazosin in conscious spontaneously hypertensive rats. nih.gov

Key Findings in Antihypertensive Activity:

Some quinazolin-4(3H)-one derivatives have shown a greater hypotensive effect than the standard drug Prazosin. nih.gov

The antihypertensive action is often accompanied by bradycardia. nih.gov

The nature of the substituents on the quinazoline ring significantly influences the potency and duration of the hypotensive action. nih.gov

The emergence of viral diseases has spurred the search for new antiviral agents, and quinazolinone derivatives have shown promise in this area. Their activity has been evaluated against a range of viruses, including Human Immunodeficiency Virus (HIV).

A new group of quinazolinone derivatives was designed and synthesized, with some analogues showing the ability to inhibit HIV replication in cell culture. sbmu.ac.ir One of the most active compounds, 10f , demonstrated an inhibition rate of 38%. sbmu.ac.ir Importantly, these compounds did not show significant cytotoxicity at a concentration of 100 μM, suggesting a favorable safety profile. sbmu.ac.ir

In another study, isoquinoline-based derivatives designed as CXCR4 antagonists, a key co-receptor for HIV entry into cells, showed excellent activity. All but one of the newly synthesized analogues displayed IC50 values of less than 40 nM in a CXCR4 binding assay. mdpi.com Furthermore, quinolinone derivatives have been identified as inhibitors of HIV-1 Ribonuclease H (RNase H), a crucial enzyme for viral replication, with the most active compounds having IC50 values of approximately 1.5 μM. unica.it

| Compound/Derivative Series | Target | Activity |

|---|---|---|

| Quinazolinone derivative 10f | HIV Replication | 38% inhibition |

| Isoquinoline-based derivatives | CXCR4 Binding | IC50 < 40 nM |

| Quinolinone derivatives 4o and 5o | HIV-1 RNase H | IC50 ~ 1.5 μM |

Malaria remains a significant global health issue, and the development of new antimalarial drugs is a priority. Quinazolinone derivatives have been identified as a potential scaffold for the development of such agents. In vivo studies using mice infected with Plasmodium berghei are a standard model for evaluating the efficacy of new antimalarial compounds. nih.gov

A series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives were tested for their in vivo antimalarial activity. The compounds demonstrated significant suppression of the parasite, with mean percentage suppression ranging from 43.71% to 72.86%. nih.gov Compounds 12 and 13 were particularly effective, showing the highest levels of parasite suppression. nih.gov The presence of polar groups on the 2-styryl moiety, such as hydroxyl and methoxy (B1213986) groups, was suggested to contribute to the enhanced activity, possibly through hydrogen bonding interactions with the target site. nih.gov

| Compound | Mean Percentage Suppression of P. berghei |

|---|---|

| 6 | 55.41% |

| 7 | 56.34% |

| 11 | 53.58% |

| 12 | 67.60% |

| 13 | 72.86% |

Anticonvulsant Activity

The quinazolin-4(3H)-one scaffold, a core component of this compound, has been a subject of extensive research for anticonvulsant drug discovery. nih.gov The historical precedent for this line of inquiry is methaqualone, a quinazolinone derivative previously used as a sedative-hypnotic, which spurred investigation into related compounds for central nervous system (CNS) activity. nih.govmdma.ch Research has focused on modifying the substituents at various positions of the quinazolinone ring to enhance anticonvulsant efficacy while minimizing neurotoxicity. mdma.chnih.gov

Analogues are commonly evaluated using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which help to determine the mechanism and spectrum of anticonvulsant action. mdma.chnih.gov The protective index (PI), calculated from the ratio of neurotoxicity (TD50) to anticonvulsant effective dose (ED50), is a critical metric for assessing a compound's potential therapeutic window. researchgate.net

Studies have shown that substitutions on the 3-aryl group significantly influence anticonvulsant activity. For instance, compounds with 3-o-tolyl and 3-o-chlorophenyl groups demonstrated good protection against both MES and scMet-induced seizures, coupled with relatively low neurotoxicity when administered intraperitoneally in mice. mdma.ch However, a persistent challenge has been the narrow margin between the effective anticonvulsant dose and the dose causing neurotoxicity. mdma.ch Some derivatives have shown potent activity; for example, certain analogues provided 100% protection against PTZ-induced convulsions and were found to be four times more potent than the established antiepileptic drug ethosuximide. nih.gov The introduction of a butyl group at position 3 has been suggested to have a significant effect on preventing seizure spread and raising the seizure threshold, while a benzyl substitution at the same position also conferred strong anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogues

| Compound | Substitution Pattern | Test Model | Activity/Efficacy | Reference |

|---|---|---|---|---|

| Compound with 3-o-tolyl group | 2-Methyl-3-o-tolyl | MES & scMet (mice, i.p.) | Good protection, low neurotoxicity | mdma.ch |

| Compound with 3-o-chlorophenyl group | 2-Methyl-3-o-chlorophenyl | MES & scMet (mice, i.p.) | Good protection, low neurotoxicity | mdma.ch |

| Analogue 12 | N-(3,4,5,6-tetrachlorophthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin-2-yl)-thio]acetamide | PTZ-induced seizures | ED50: 457 mg/kg; PI: 1.22 | researchgate.net |

| Analogue 38 | 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione | PTZ-induced seizures | ED50: 251 mg/kg; PI: 1.78 | researchgate.net |

| Compounds 8, 13, 19 | Derivatives with butyl substitution at position 3 | scPTZ (mice) | 100% protection, 3-4 times more potent than ethosuximide | nih.gov |

Anti-Alzheimer's Disease Potential

Quinazoline derivatives are recognized as a promising class of compounds for developing therapies for neurodegenerative conditions like Alzheimer's disease (AD). nih.gov AD is a complex disorder, and the quinazoline scaffold's versatility allows it to be adapted to target multiple pathological factors involved in the disease's progression. nih.gov Research into these analogues has focused on their ability to modulate or inhibit key processes such as the formation of β-amyloid (Aβ) plaques, a hallmark of AD. nih.gov

One of the primary therapeutic strategies against AD is the inhibition of β-secretase (BACE1), the enzyme that initiates the production of the Aβ peptide. strath.ac.uk Small molecule BACE1 inhibitors are seen as a viable approach to reduce cerebral Aβ levels. strath.ac.ukstrath.ac.uk In this context, 2-aminoquinazoline (B112073) derivatives have been identified as potential BACE1 inhibitors. strath.ac.uk A study on a series of aminoquinazolin-4(3H)-one derivatives tested their BACE1 inhibitory action in vitro using fluorescence resonance energy transfer (FRET) methods. strath.ac.uk Among the tested compounds, a 2-nitrobenzylidene-containing derivative demonstrated the strongest inhibitory activity against BACE1. strath.ac.uk

Beyond BACE1 inhibition, other quinazolinone analogues have been investigated for their ability to directly inhibit the aggregation of Aβ peptides. nih.gov Certain multifunctional compounds have shown good inhibitory activity against Aβ aggregation induced by acetylcholinesterase (AChE). nih.gov These compounds also demonstrated significant potency against the self-aggregation of the Aβ1-42 peptide, which is a critical step in plaque formation. nih.gov

Table 2: Anti-Alzheimer's Activity of Selected Quinazolinone Analogues

| Compound | Target/Mechanism | Activity (IC50) | Reference |

|---|---|---|---|

| 2-nitrobenzylidene-containing aminoquinazolin-4(3H)-one (DH8) | BACE1 Inhibition | 5.75 µM | strath.ac.uk |

| Multifunctional Quinazolinone Analogue (Compound 18) | AChE-induced Aβ1-40 aggregation | 61.3 µM | nih.gov |

| Multifunctional Quinazolinone Analogue (Compound 18) | AChE-induced PrP-106-126 aggregation | 68.7 µM | nih.gov |

| General series of multifunctional quinazolinones | Self-induced Aβ1-42 aggregation | 28.1% to 63.7% inhibition at 10 µM | nih.gov |

Agrochemical Potential

The 4(3H)-quinazolinone scaffold is not only relevant in medicine but also serves as a valuable template in the discovery of new agrochemicals. mdpi.com These compounds have been investigated for a wide range of applications, including as fungicides, herbicides, insecticides, and antiviral agents, playing a role in food security and crop quality. mdpi.comnih.gov

The synthesis of quinazoline derivatives has yielded compounds with potent biological activities relevant to agriculture. For example, specific quinazoline compounds containing α-aminophosphonate have demonstrated activity comparable to the commercial reagent Ningnanmycin, which is used for its antiviral and antibacterial properties in plants. nih.gov Furthermore, acylhydrazone quinazolines have shown significant activity against a variety of fungal species, such as Aspergillus niger and Aspergillus fumigatus, as well as against bacteria that affect plants. nih.gov

The versatility of the 4(3H)-quinazolinone structure allows for extensive structural optimization to identify potent lead compounds for agrochemical development. mdpi.com Research in this area focuses on structure-activity relationships (SAR) to enhance efficacy against target organisms while ensuring safety and minimizing environmental impact. mdpi.com

Table 3: Agrochemical Potential of Selected Quinazolinone Analogues

| Compound Type | Target Organism/Activity | Observed Effect | Reference |

|---|---|---|---|

| Quinazolines containing α-aminophosphonate | Plant Viruses/Bacteria | Activity similar to commercial reagent Ningnanmycin | nih.gov |

| Acylhydrazone quinazolines | Fungi (e.g., A. niger, A. fumigatus) | Significant antifungal activity | nih.gov |

| Acylhydrazone quinazolines | Bacteria (e.g., E. coli, P. aeruginosa) | Significant antibacterial activity | nih.gov |

| General 4(3H)-quinazolinone derivatives | General Agrochemical | Herbicidal, antiviral, antibacterial, and antifungal activities | mdpi.com |

Mechanistic Investigations and Molecular Target Identification for 3 Benzyl 2 Methylthio Quinazolin 4 3h One Analogues

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinazolinone derivatives, SAR studies have revealed that substitutions at positions 2, 3, 6, and 7 of the quinazolinone scaffold are significant for modulating their pharmacological effects. nih.gov

Impact of Substituents on the 3-Benzyl Group on Biological Activity

The N-3 position of the quinazolinone ring is a critical site for substitution, and the presence of a benzyl (B1604629) group at this position has been shown to be favorable for various biological activities, including anticonvulsant and antitumor effects. tandfonline.comresearchgate.net The nature of the benzyl group itself can be further modified to fine-tune activity.

While specific SAR studies focusing exclusively on the 3-benzyl group of 3-benzyl-2-(methylthio)quinazolin-4(3H)-one are limited, broader research on 3-substituted quinazolinones provides valuable insights. For instance, studies on related series have shown that the electronic properties and steric bulk of substituents on the benzyl ring can significantly alter potency. Generally, it is understood that the aromatic ring at the N-3 position contributes to the molecule's ability to fit into hydrophobic pockets of target enzymes. The introduction of different heterocyclic moieties at position 3 has also been suggested to increase activity. nih.gov

Role of Modifications at the 2-(Methylthio) Position in Activity Modulation

The 2-position of the quinazolinone core is another key site for chemical modification. The methylthio (-SCH₃) group serves as a versatile linker, allowing for the attachment of various side chains. The nature of the group attached to the sulfur atom can dramatically influence the compound's biological profile.

In a series of novel 3-benzyl-substituted-4(3H)-quinazolinones, the 2-(methylthio) position was used as an anchor to introduce different N-substituted acetamide (B32628) and propanamide side chains. tandfonline.comnih.gov This strategy led to the identification of compounds with significant antitumor activity. For example, attaching an N-(3,4,5-trimethoxyphenyl)acetamide group at this position resulted in compounds with potent, broad-spectrum antitumor activity, in some cases exceeding that of the reference drug 5-Fluorouracil. tandfonline.comnih.gov These findings highlight that extending the molecule from the 2-thio position with functional groups capable of forming additional interactions with a biological target is a successful strategy for enhancing potency. SAR studies indicated a crucial role for both meta-nitro substituents for antitubercular activity in dinitrobenzyl analogues. nih.gov

| Compound/Modification | Target Activity | Key Finding | Reference |

| 2-(Thio)-N-(3,4,5-trimethoxyphenyl)acetamide | Antitumor | Showed broad-spectrum activity, more potent than 5-FU. | tandfonline.com, nih.gov |

| 2-(Thio)-N-(3,4,5-trimethoxyphenyl)propanamide | Antitumor | Demonstrated significant broad-spectrum antitumor activity. | tandfonline.com, nih.gov |

| 2-((3,5-Dinitrobenzyl)thio) | Antimycobacterial | Activity dependent on reductive activation; meta-nitro groups are crucial. | nih.gov |

Influence of Substitutions on the Quinazolinone Core (e.g., C-6, C-7)

Substitutions on the fused benzene (B151609) ring of the quinazolinone scaffold, particularly at the C-6 and C-7 positions, are known to modulate biological activity. nih.govnih.gov These modifications can affect the electronic properties, solubility, and metabolic stability of the molecule, as well as its interaction with target proteins.

Research has shown that introducing small, electron-donating groups at these positions can be beneficial. For instance, the presence of a methyl group at the C-6 position or dimethoxy groups at the C-6 and C-7 positions on the 3-benzyl-2-(substituted-thio)quinazolin-4(3H)-one scaffold led to compounds with potent antitumor activity. tandfonline.comnih.gov Specifically, the compound 2-(3-benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide was identified as a particularly potent derivative. nih.gov Conversely, the introduction of halogen atoms, such as bromine at the C-6 position, has also been explored, often leading to compounds with significant antimicrobial or anticonvulsant properties. ekb.egekb.eg These findings suggest that the substitution pattern on the quinazolinone core is a critical determinant of both the type and potency of the biological activity. nih.gov

Pharmacophore Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound class of compounds, a general pharmacophore model can be deduced from SAR and computational studies. pharmacophorejournal.com

The key features of the pharmacophore for many quinazolinone-based inhibitors, particularly those targeting kinases, include:

A Hydrogen Bond Acceptor: The carbonyl oxygen at the C-4 position of the quinazolinone ring is a crucial hydrogen bond acceptor, often interacting with backbone amide protons in the hinge region of kinases. nih.gov

Aromatic/Hydrophobic Regions: The quinazolinone ring itself and the 3-benzyl group provide essential hydrophobic and aromatic features that interact with non-polar residues in the target's binding pocket.

A Flexible Linker: The thioether linkage at the C-2 position provides a flexible connection to a side chain, allowing it to adopt an optimal conformation within the binding site.

Additional Interaction Moieties: The substituent attached to the 2-thio group can provide additional hydrogen bond donors/acceptors or hydrophobic interactions to enhance binding affinity and selectivity. For example, the trimethoxyphenyl group in highly active antitumor analogues provides further points of interaction. tandfonline.comnih.gov

Molecular Docking and Computational Chemistry Studies

Molecular docking and other computational methods are powerful tools used to predict the binding orientation of small molecule ligands to their protein targets and to elucidate the key interactions driving this binding. researchgate.net For this compound analogues, these studies have been instrumental in identifying potential molecular targets and explaining the observed SAR.

Ligand-Protein Interaction Analysis

Molecular docking studies have been performed on 3-benzyl-4(3H)quinazolinone analogues to investigate their binding modes with various protein targets, most notably protein kinases such as Epidermal Growth Factor Receptor (EGFR) and B-RAF kinase. tandfonline.comnih.gov

In a study of antitumor analogues, molecular docking into the ATP binding site of EGFR-TK revealed that these compounds adopt a binding mode similar to the known inhibitor erlotinib. tandfonline.comnih.gov Key interactions observed include:

Hydrogen Bonding: The N-1 atom of the quinazolinone ring and the oxygen of the C-4 carbonyl group are critical for forming hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Met793.

Hydrophobic Interactions: The 3-benzyl group and the quinazolinone core occupy a hydrophobic pocket, forming van der Waals interactions with residues like Leu718, Val726, and Leu844.

Additional Interactions: The side chain at the 2-thio position extends into the solvent-accessible region or other pockets of the active site, where its substituents (e.g., the trimethoxyphenyl moiety) can form additional hydrogen bonds and hydrophobic interactions, thereby stabilizing the ligand-protein complex. tandfonline.com

Similarly, docking studies against B-RAF kinase showed that certain analogues could inhibit this enzyme, with interactions analogous to the inhibitor PLX4032. nih.gov These computational analyses provide a structural basis for the observed biological activities and confirm the importance of the pharmacophoric features identified through SAR studies. nih.govnih.gov

| Compound Series | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

| 3-Benzyl-quinazolinones | EGFR-TK | Met793 | Hydrogen Bonding (with quinazolinone core) | tandfonline.com, nih.gov |

| 3-Benzyl-quinazolinones | EGFR-TK | Leu718, Val726, Leu844 | Hydrophobic (with benzyl & quinazolinone) | tandfonline.com |

| 3-Benzyl-quinazolinones | B-RAF Kinase | Cys532, Phe595 | Multiple interactions | nih.gov |

| Quinazolinone derivatives | MMP-13 | Ser250, Gly248 | Hydrogen Bonding | nih.gov |

Binding Mode Predictions (e.g., ATP binding site)

Molecular docking studies have been instrumental in predicting how quinazolin-4(3H)-one analogues orient themselves within the active sites of various protein targets. For protein kinases, the ATP binding site is the most common target. Docking analyses of potent quinazolin-4(3H)-one derivatives have revealed that these compounds can act as either Type I inhibitors, binding to the active conformation of the kinase, or Type II inhibitors, which bind to the inactive conformation. nih.govnih.gov

For instance, in the case of Epidermal Growth Factor Receptor (EGFR) kinase, certain derivatives are predicted to be ATP-competitive Type I inhibitors. nih.govnih.gov Conversely, against Cyclin-Dependent Kinase 2 (CDK2), some analogues are suggested to act as ATP non-competitive Type II inhibitors. nih.govnih.gov The specific binding mode is highly dependent on the substitution pattern of the quinazolinone core and the specific topology of the target kinase's active site.

Beyond kinases, docking studies have predicted the binding of quinazolinone analogues to other enzymes. For example, in Dihydrofolate Reductase (DHFR), derivatives have been shown to occupy the active site, indicating a good correlation between experimental cytotoxic activity and calculated binding affinity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolin-4(3H)-one analogues, 3D-QSAR studies have been successfully employed to understand the structural requirements for potent inhibitory activity against targets like EGFR and DHFR. nih.govnih.gov

These models are built using techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models generate contour maps that highlight regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

For EGFR inhibitors, a robust 3D-QSAR model was developed using quinazolin-4(3H)-one analogs. nih.gov The statistical significance of such models is evaluated using various parameters, as shown in the table below.

| Model | R² (Correlation Coefficient) | Q² (Cross-validated R²) | R²pred (Predictive R²) | Reference |

|---|---|---|---|---|

| CoMFA (EGFR) | 0.855 | 0.570 | 0.657 | nih.gov |

| CoMSIA (EGFR) | 0.895 | 0.599 | 0.681 | nih.gov |

Such validated QSAR models serve as powerful predictive tools to forecast the activity of novel, unsynthesized compounds and to guide the design of more potent analogues. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein complexes. For quinazolin-4(3H)-one derivatives, MD simulations have been used to assess the stability of the predicted binding poses obtained from molecular docking. nih.gov

In a study involving a quinazolin-4(3H)-one-morpholine hybrid targeting VEGFR1 and VEGFR2, MD simulations were conducted to evaluate the stability of the ligand-protein complexes. nih.gov The results indicated that the ligand-protein complexes exhibited high stability, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values remaining at minimal levels (around 1-2 Å). nih.gov Furthermore, the simulations showed that strong hydrogen bond interactions with active site residues were maintained for over 90% of the simulation time, confirming a stable binding mode. nih.gov These findings suggest that such derivatives can be potent and stable inhibitors of their target proteins. nih.gov

Protein Kinase Inhibition Mechanisms

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. mdpi.comekb.eg Analogues have demonstrated inhibitory activity against a range of tyrosine kinases, including EGFR, HER2, and VEGFR2, as well as serine/threonine kinases like CDK2. nih.govnih.gov

ATP-Competitive and Non-competitive Inhibition

Derivatives of quinazolin-4(3H)-one can exhibit different modes of kinase inhibition. Depending on their structural features and the target kinase, they can act as either ATP-competitive or non-competitive inhibitors. nih.govnih.gov

ATP-Competitive Inhibition: Many quinazolinone-based kinase inhibitors function by competing with ATP for binding to the kinase's active site. Molecular docking studies have shown that certain derivatives act as ATP-competitive Type I inhibitors against EGFR and HER2. nih.govnih.gov

ATP-Non-competitive Inhibition: In some cases, these compounds can bind to sites other than the ATP pocket or to a specific conformation of the kinase that has a low affinity for ATP. For example, specific quinazolin-4(3H)-one derivatives were identified as ATP non-competitive Type II inhibitors against CDK2 and HER2. nih.govnih.gov This dual-mode of inhibition highlights the versatility of the quinazolinone scaffold.

Binding Site Analysis and Residue Interactions

The inhibitory activity of quinazolin-4(3H)-one analogues is dictated by their specific interactions with amino acid residues within the kinase binding pocket. Hydrogen bonds, hydrophobic interactions, and van der Waals forces are crucial for stable binding.

For instance, in the binding of a dual PARP1 and BRD4 inhibitor, the carbonyl oxygen and nitrogen atom of the quinazolinone ring system were observed to form key hydrogen bonds with the amide group of Asn433 in BRD4. nih.gov Similarly, with PARP1, two hydrogen bonds were formed with the backbone atoms of Gly863. nih.gov In another study on EGFR inhibitors, docking confirmed interactions with key residues in the ATP binding site. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| BRD4 | Asn433 | Hydrogen Bond | nih.gov |

| PARP1 | Gly863 | Hydrogen Bond | nih.gov |

| VEGFR1/2 | Active Site Residues | Hydrogen Bond | nih.gov |

These specific interactions are fundamental to the compound's affinity and selectivity for its target kinase.

Enzyme-Ligand Interaction Analysis (Beyond Kinases, e.g., DHFR, CA)

The therapeutic potential of the quinazolin-4(3H)-one scaffold extends beyond protein kinase inhibition. Analogues, particularly those with a 2-mercapto or 2-(methylthio) substitution, have been extensively investigated as inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis and a well-established target for antimicrobial and anticancer agents. nih.govresearchgate.netcncb.ac.cn

Molecular docking and 3D-QSAR studies on iodinated 4-(3H)-quinazolinone derivatives have demonstrated their potential as DHFR inhibitors. nih.gov The analysis revealed that hydrophobic interactions of the quinazolinone ring within the DHFR active site are significant for binding. nih.gov Furthermore, the presence of electron-withdrawing and lipophilic groups on the N-3 substituent was found to be favorable for activity. nih.govresearchgate.net These computational predictions correlate well with the experimentally observed cytotoxic activities of the compounds. nih.gov The binding of these inhibitors within the DHFR active site effectively blocks the conversion of dihydrofolate to tetrahydrofolate, disrupting DNA synthesis and leading to cell death. nih.gov

Future Directions and Translational Research Potential of 3 Benzyl 2 Methylthio Quinazolin 4 3h One Derivatives

Development as Lead Compounds for Therapeutic Applications (pre-clinical)

The therapeutic potential of 3-benzyl-2-(methylthio)quinazolin-4(3H)-one and its related analogs stems from their diverse biological activities observed in preclinical studies. nih.govresearchgate.net These compounds have been investigated for a variety of applications, demonstrating their versatility as lead structures for drug discovery. Preclinical evaluations have highlighted their efficacy in several key therapeutic areas, including cardiovascular disease and inflammation.